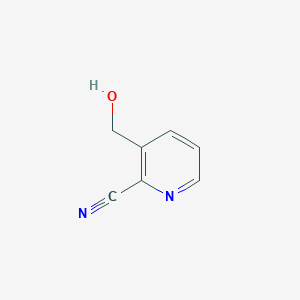

3-(Hydroxymethyl)picolinonitrile

Description

BenchChem offers high-quality 3-(Hydroxymethyl)picolinonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Hydroxymethyl)picolinonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(hydroxymethyl)pyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c8-4-7-6(5-10)2-1-3-9-7/h1-3,10H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPSFXGJWKADMPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C#N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30437401 | |

| Record name | 3-(Hydroxymethyl)-2-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30437401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131747-56-3 | |

| Record name | 3-(Hydroxymethyl)-2-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131747-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Hydroxymethyl)-2-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30437401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Physicochemical properties of 3-(Hydroxymethyl)picolinonitrile

An In-depth Technical Guide to the Physicochemical Properties of 3-(Hydroxymethyl)picolinonitrile

Introduction

3-(Hydroxymethyl)picolinonitrile, identified by CAS Number 131747-56-3, is a pyridine derivative of significant interest to the scientific community, particularly in the fields of medicinal chemistry and materials science.[1] Its structure, featuring a pyridine ring substituted with a hydroxymethyl group at the 3-position and a nitrile (cyano) group at the 2-position, provides a unique combination of reactivity and physicochemical properties. The strategic placement of these functional groups—a hydrogen bond donor/acceptor in the hydroxymethyl group and a potent electron-withdrawing and reactive nitrile group—makes it a versatile scaffold for the synthesis of complex heterocyclic compounds and novel pharmaceutical agents.[1] This guide offers a comprehensive overview of its core physicochemical properties, spectroscopic profile, reactivity, and the analytical methodologies crucial for its application in research and development.

Core Physicochemical Properties

The distinct arrangement of functional groups in 3-(Hydroxymethyl)picolinonitrile governs its physical and chemical behavior. The presence of the polar hydroxymethyl and nitrile groups, combined with the aromatic pyridine core, results in a compound with moderate polarity and specific solubility characteristics.

| Property | Value / Description | Source |

| IUPAC Name | 3-(hydroxymethyl)pyridine-2-carbonitrile | [1] |

| CAS Number | 131747-56-3 | [1] |

| Molecular Formula | C₇H₆N₂O | [1] |

| Molecular Weight | 134.14 g/mol | [1] |

| Physical State | Expected to be a crystalline solid at room temperature. | N/A |

| Melting Point | No experimental data available. Related compounds like 3-Pyridinecarbonitrile melt at 48-52 °C. The addition of the hydroxymethyl group is expected to increase the melting point due to hydrogen bonding. | [2] |

| Boiling Point | No experimental data available. Expected to be high and likely to decompose before boiling at atmospheric pressure. Related compounds like 3-Picoline boil at 144 °C. | [3] |

| Solubility | The hydroxymethyl group enhances solubility in polar solvents such as methanol (MeOH), dimethylformamide (DMF), and tetrahydrofuran (THF). The 3-hydroxymethyl isomer is predicted to have higher aqueous solubility than other positional isomers due to more effective hydrogen bonding. | [1] |

| pKa (predicted) | ~4.0. This value reflects the basicity of the pyridine ring nitrogen. | [1] |

| LogD₇.₄ (predicted) | ~1.5 – 2.0. This indicates moderate lipophilicity, a critical parameter for predicting a molecule's pharmacokinetic behavior. | [1] |

Expert Insights on Physicochemical Profile

The predicted pKa of ~4.0 is characteristic of a pyridine derivative, where the lone pair of electrons on the nitrogen atom can accept a proton. This property is critical in drug design, as it influences the ionization state of the molecule at physiological pH, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. The LogD value between 1.5 and 2.0 suggests a balanced hydrophilic-lipophilic character, a desirable trait for many drug candidates, as it can facilitate both dissolution in aqueous biological fluids and permeation across lipidic cell membranes.[1]

Spectroscopic and Structural Characterization

Definitive structural confirmation and purity assessment of 3-(Hydroxymethyl)picolinonitrile rely on a combination of spectroscopic techniques. Each method provides unique information about the molecule's architecture.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, typically in the δ 7.0-8.5 ppm region, with coupling patterns (e.g., doublets and triplets) revealing their positions relative to each other. The methylene protons of the hydroxymethyl group (-CH₂OH) would likely appear as a singlet around δ 4.5-5.0 ppm.[1] The hydroxyl proton (-OH) would present as a broad singlet, the position of which is concentration and solvent-dependent, and it would be exchangeable with D₂O.

-

¹³C NMR Spectroscopy : The carbon spectrum would confirm the presence of seven distinct carbon atoms. The nitrile carbon is expected in the δ 115-125 ppm range. The carbons of the pyridine ring would appear in the aromatic region (δ 120-150 ppm), and the methylene carbon of the hydroxymethyl group would be found further upfield, typically around δ 60-65 ppm.

-

Infrared (IR) Spectroscopy : IR spectroscopy is invaluable for identifying the key functional groups. Diagnostic peaks include a sharp, intense absorption for the nitrile C≡N stretch around 2200-2250 cm⁻¹.[1][4] A broad O-H stretching band from the alcohol group is expected in the 3200-3600 cm⁻¹ region.[1] Aromatic C=C and C=N stretching vibrations from the pyridine ring would appear in the 1400-1600 cm⁻¹ range, and a C-O stretching vibration for the primary alcohol should be visible around 1050 cm⁻¹.

-

Mass Spectrometry (MS) : Under electrospray ionization (ESI), the compound would show a prominent protonated molecular ion [M+H]⁺ at m/z 135.1. High-resolution mass spectrometry would confirm the elemental composition. Fragmentation analysis would likely show losses corresponding to the hydroxymethyl group (-CH₂OH, 31 Da) or the nitrile group as HCN (27 Da).

Chemical Reactivity and Stability

The dual functionality of 3-(Hydroxymethyl)picolinonitrile makes it a versatile synthetic intermediate. The reactivity can be selectively targeted at the hydroxymethyl or the nitrile group, depending on the chosen reagents and conditions.

Key Reaction Pathways

-

Reactions of the Hydroxymethyl Group : This group can be readily oxidized to the corresponding aldehyde (3-formylpicolinonitrile) using mild oxidizing agents or to a carboxylic acid with stronger agents.[1] It can also participate in nucleophilic substitution reactions to form ethers or esters.[1]

-

Reactions of the Nitrile Group : The nitrile group is susceptible to reduction, typically with reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, to yield the corresponding primary amine.[1][5][6] Additionally, it can undergo acid or base-catalyzed hydrolysis to form a primary amide and subsequently a carboxylic acid.[5]

Stability and Storage

As a multifunctional organic compound, 3-(Hydroxymethyl)picolinonitrile should be stored under controlled conditions to ensure its integrity. It is advisable to store the compound in a cool, dry, and dark environment, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.[1] Long-term stability studies for pharmaceuticals generally recommend storage away from high temperature and humidity to minimize degradation.[7][8] Meta-substituted pyridines, like this compound, have been noted to be less prone to oxidative degradation under acidic conditions compared to their para-substituted analogs.[1]

Synthesis and Analytical Methodologies

The synthesis and purification of 3-(Hydroxymethyl)picolinonitrile require carefully controlled and validated procedures to ensure high purity for research and development applications.

Synthetic Workflow: Reduction of a Carbonyl Precursor

One of the most direct synthetic routes involves the reduction of 3-formylpicolinonitrile. This method is advantageous due to the commercial availability of the starting material and the high efficiency of the reduction step.

Experimental Protocol: Reduction of 3-Formylpicolinonitrile Causality: This protocol uses Lithium Aluminum Hydride (LiAlH₄), a powerful reducing agent capable of selectively reducing the aldehyde to a primary alcohol without affecting the nitrile or the aromatic pyridine ring under controlled conditions. The reaction is performed at 0 °C to manage its high reactivity and prevent over-reduction or side reactions.

-

Preparation : In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and under an inert nitrogen atmosphere, dissolve 3-formylpicolinonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cooling : Cool the solution to 0 °C using an ice-water bath.

-

Addition of Reducing Agent : Slowly add a solution of LiAlH₄ (approx. 1.1 eq) in THF to the stirred solution. The slow addition is crucial to control the exothermic reaction.

-

Reaction : Allow the reaction to stir at 0 °C and monitor its progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Quenching : Carefully and sequentially add water, followed by a 15% aqueous sodium hydroxide solution, and then more water to quench the excess LiAlH₄. This procedure ensures the formation of granular aluminum salts that are easily filterable.

-

Isolation : Filter the resulting slurry through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

-

Purification : Combine the filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield pure 3-(Hydroxymethyl)picolinonitrile.[1]

Analytical Protocol: Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of small molecule compounds.

-

Column : A reverse-phase C18 column is typically used, as it effectively separates compounds based on hydrophobicity.

-

Mobile Phase : A gradient elution is often employed for optimal separation. For example, a gradient of Mobile Phase A (Water with 0.1% Trifluoroacetic Acid or Formic Acid) and Mobile Phase B (Acetonitrile with 0.1% of the same acid). The acid is used to ensure sharp peak shapes by protonating the basic pyridine nitrogen.

-

Detection : UV detection is suitable, as the pyridine ring contains a chromophore that absorbs UV light, typically monitored at wavelengths such as 254 nm or 280 nm.

-

Quantification : Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Applications in Research and Development

3-(Hydroxymethyl)picolinonitrile serves as a key building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

-

Synthetic Intermediate : Its bifunctional nature allows for sequential or orthogonal chemical modifications. The nitrile can be transformed into various functional groups like amines, amides, or tetrazoles, while the hydroxymethyl group can be used as a handle for esterification, etherification, or further oxidation. This versatility makes it a valuable precursor for creating libraries of compounds for high-throughput screening.[1]

-

Medicinal Chemistry : The pyridine core is a common motif in many approved drugs. The hydroxymethyl group can act as a hydrogen bond donor, improving interactions with biological targets like enzymes or receptors. The nitrile group, beyond being a synthetic handle, is itself a pharmacophore that can participate in crucial binding interactions, for instance, with the active sites of cysteine proteases or metalloenzymes.

Conclusion

3-(Hydroxymethyl)picolinonitrile is a compound with a rich physicochemical profile that makes it highly valuable for chemical synthesis and drug discovery. Its moderate polarity and lipophilicity, combined with the distinct and predictable reactivity of its hydroxymethyl and nitrile functional groups, provide chemists with a versatile tool for molecular design. A thorough understanding of its properties, as detailed in this guide, is essential for its effective and reliable application in the laboratory and beyond.

References

-

Wikipedia. (n.d.). 3-Methylpyridine. Retrieved January 24, 2026, from [Link]

-

PubChem. (n.d.). 3-Fluoro-5-(hydroxymethyl)picolinonitrile. Retrieved January 24, 2026, from [Link]

-

PubChem. (n.d.). 3-Pyridinemethanol. Retrieved January 24, 2026, from [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. Retrieved January 24, 2026, from [Link]

-

U.S. Food and Drug Administration. (2023). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved January 24, 2026, from [Link]

-

ResearchGate. (2023). Predicted lipophilicity (log P values) of compounds obtained from different calculation models. Retrieved January 24, 2026, from [Link]

-

LibreTexts Chemistry. (2023). 20.7: Chemistry of Nitriles. Retrieved January 24, 2026, from [Link]

-

ResearchGate. (n.d.). Fourier-transform infrared (FTIR) spectral analysis. Retrieved January 24, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved January 24, 2026, from [Link]

-

MDPI. (2022). Drug Stability: ICH versus Accelerated Predictive Stability Studies. Retrieved January 24, 2026, from [Link]

-

Wikipedia. (n.d.). Nitrile reduction. Retrieved January 24, 2026, from [Link]

-

ACS Publications. (2023). Machine Learning for Fast, Quantum Mechanics-Based Approximation of Drug Lipophilicity. Retrieved January 24, 2026, from [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Evaluation of Stability Study of Drug Substance and Drug Product as per Regulatory Guidelines. Retrieved January 24, 2026, from [Link]

-

Spectroscopy Online. (2022). The Infrared Spectra of Polymers, VI: Polymers With C-O Bonds. Retrieved January 24, 2026, from [Link]

-

PeerJ. (n.d.). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. Retrieved January 24, 2026, from [Link]

Sources

- 1. 3-(Hydroxymethyl)picolinonitrile | 131747-56-3 | Benchchem [benchchem.com]

- 2. 3-ピリジンカルボニトリル 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 3-Methylpyridine - Wikipedia [en.wikipedia.org]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Nitrile reduction - Wikipedia [en.wikipedia.org]

- 7. Drug Stability: ICH versus Accelerated Predictive Stability Studies | MDPI [mdpi.com]

- 8. ijpsjournal.com [ijpsjournal.com]

A Technical Guide to the Spectral Characterization of 3-(Hydroxymethyl)picolinonitrile

This guide provides an in-depth analysis of the spectral data for 3-(hydroxymethyl)picolinonitrile, a versatile pyridine derivative with significant potential in medicinal chemistry and materials science. As researchers and drug development professionals, a thorough understanding of the structural and electronic properties of this molecule is paramount. This document offers a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by the fundamental principles of these analytical techniques.

Introduction: The Structural Significance of 3-(Hydroxymethyl)picolinonitrile

3-(Hydroxymethyl)picolinonitrile, with the molecular formula C₇H₆N₂O, possesses a unique arrangement of functional groups on a pyridine ring.[1] The hydroxymethyl group at the 3-position and the nitrile group at the 2-position create a distinct electronic environment that governs its reactivity and spectroscopic behavior.[1] Understanding the interplay between the aromatic pyridine core, the electron-withdrawing nitrile group, and the protic hydroxymethyl substituent is key to predicting its role in chemical synthesis and biological interactions. This guide will dissect the spectral signatures of these features, providing a comprehensive reference for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environments

NMR spectroscopy is an indispensable tool for elucidating the precise arrangement of atoms within a molecule. For 3-(hydroxymethyl)picolinonitrile, both ¹H and ¹³C NMR provide critical information about its structure.

¹H NMR Spectroscopy: A Window into the Proton Landscape

The ¹H NMR spectrum of 3-(hydroxymethyl)picolinonitrile is expected to exhibit distinct signals corresponding to the protons of the pyridine ring and the hydroxymethyl group. The electron-withdrawing nature of the nitrile group and the nitrogen atom in the pyridine ring significantly influences the chemical shifts of the aromatic protons, causing them to appear at lower fields (higher ppm values).

Expected ¹H NMR Spectral Data:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyridine H-4 | ~7.5 - 8.0 | Doublet of doublets (dd) | ~7-8, ~1-2 |

| Pyridine H-5 | ~7.2 - 7.6 | Triplet (t) or Doublet of doublets (dd) | ~7-8 |

| Pyridine H-6 | ~8.5 - 8.8 | Doublet of doublets (dd) | ~4-5, ~1-2 |

| -CH₂- (Hydroxymethyl) | ~4.5 - 5.0 | Singlet (s) | N/A |

| -OH (Hydroxymethyl) | Variable (exchange broadening) | Broad singlet (br s) | N/A |

Causality Behind the Assignments:

-

Pyridine Protons: The protons on the pyridine ring are deshielded due to the electronegativity of the nitrogen atom and the anisotropic effect of the ring current. The H-6 proton is expected to be the most deshielded due to its proximity to the nitrogen atom. The coupling patterns (multiplicities) arise from spin-spin coupling with neighboring protons. For instance, H-4 would be coupled to both H-5 and H-6 (meta-coupling), resulting in a doublet of doublets.

-

Hydroxymethyl Protons: The methylene protons (-CH₂-) of the hydroxymethyl group are adjacent to an oxygen atom, which deshields them, leading to a chemical shift in the range of 4.5-5.0 ppm.[1] Typically, this signal appears as a singlet as there are no adjacent protons to couple with. The hydroxyl proton (-OH) signal is often broad and its chemical shift is highly dependent on concentration, temperature, and solvent due to hydrogen bonding and chemical exchange.[1]

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides a fingerprint of the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal.

Expected ¹³C NMR Spectral Data:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C-2 (Pyridine, attached to -CN) | ~145 - 150 |

| C-3 (Pyridine, attached to -CH₂OH) | ~135 - 140 |

| C-4 (Pyridine) | ~120 - 125 |

| C-5 (Pyridine) | ~125 - 130 |

| C-6 (Pyridine) | ~150 - 155 |

| -CN (Nitrile) | ~115 - 120 |

| -CH₂OH (Hydroxymethyl) | ~60 - 65 |

Causality Behind the Assignments:

-

Pyridine Carbons: The chemical shifts of the pyridine carbons are influenced by the electronegativity of the nitrogen atom and the substituents. The carbons directly attached to the nitrogen (C-2 and C-6) are the most deshielded. The presence of the electron-withdrawing nitrile group at the C-2 position further deshields this carbon.

-

Nitrile Carbon: The carbon of the nitrile group typically resonates in the 115-120 ppm region.[2]

-

Hydroxymethyl Carbon: The carbon of the hydroxymethyl group is shielded compared to the aromatic carbons and appears in the range of 60-65 ppm, a typical region for sp³-hybridized carbons attached to an oxygen atom.[3]

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-(hydroxymethyl)picolinonitrile in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and can affect the chemical shifts, particularly of the -OH proton.

-

Instrument Setup:

-

Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Set the appropriate spectral width and number of scans for both ¹H and ¹³C experiments. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum.

-

Acquire the broadband proton-decoupled ¹³C NMR spectrum.

-

-

Data Processing:

-

Apply Fourier transformation to the raw data.

-

Phase and baseline correct the spectra.

-

Reference the spectra using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

Integrate the ¹H NMR signals to determine the relative number of protons.

-

Caption: Workflow for NMR spectral acquisition and analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Expected IR Absorption Bands:

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| O-H stretch (alcohol) | 3200 - 3600 | Broad, Strong |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (alkane) | 2850 - 3000 | Medium |

| C≡N stretch (nitrile) | 2200 - 2250 | Sharp, Medium-Strong |

| C=C and C=N stretch (aromatic ring) | 1400 - 1600 | Medium |

| C-O stretch (alcohol) | 1000 - 1260 | Strong |

Causality Behind the Absorptions:

-

O-H Stretch: The broad and strong absorption in the 3200-3600 cm⁻¹ region is a hallmark of the O-H stretching vibration in an alcohol, with the broadening resulting from intermolecular hydrogen bonding.[4]

-

C≡N Stretch: The nitrile group exhibits a characteristic sharp and relatively strong absorption in the 2200-2250 cm⁻¹ range due to the stretching of the carbon-nitrogen triple bond.[1][5] Its position can be slightly influenced by conjugation with the pyridine ring.

-

Aromatic Stretches: The C-H stretches of the pyridine ring appear above 3000 cm⁻¹, while the C=C and C=N ring stretching vibrations are observed in the 1400-1600 cm⁻¹ region.

-

C-O Stretch: A strong absorption corresponding to the C-O stretching vibration of the primary alcohol is expected in the fingerprint region, typically around 1050 cm⁻¹.

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Sample Preparation: Place a small amount of solid 3-(hydroxymethyl)picolinonitrile directly onto the ATR crystal.

-

Instrument Setup:

-

Ensure the ATR accessory is clean and a background spectrum has been collected.

-

Set the desired spectral range (typically 4000-400 cm⁻¹) and the number of scans (e.g., 16-32) for good signal-to-noise ratio.

-

-

Data Acquisition:

-

Lower the ATR anvil to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks.

-

Caption: Workflow for mass spectral acquisition using ESI-MS.

Conclusion: A Coherent Spectroscopic Picture

The combination of NMR, IR, and MS provides a comprehensive and self-validating characterization of 3-(hydroxymethyl)picolinonitrile. The ¹H and ¹³C NMR spectra reveal the detailed connectivity of the atoms, IR spectroscopy confirms the presence of the key hydroxyl and nitrile functional groups, and mass spectrometry verifies the molecular weight and provides insights into the molecule's stability and fragmentation. This guide serves as a foundational resource for researchers, enabling confident identification and further investigation of this promising chemical entity.

References

-

Spectroscopy Online. Organic Nitrogen Compounds IV: Nitriles. [Link]

-

Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques. NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. [Link]

-

University of California, Davis. 13C-NMR. [Link]

-

Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

ResearchGate. 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine. [Link]

-

RSC Publishing. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. [Link]

-

Dummies.com. How to Identify Alcohols and Amines in the IR Spectrum. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

National Institute of Standards and Technology. Pyridine, 3-methyl-. [Link]

-

Chemguide. interpreting C-13 NMR spectra. [Link]

-

Canadian Science Publishing. Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of 3-(Hydroxymethyl)picolinonitrile for Researchers and Drug Development Professionals

Introduction: Unlocking the Potential of 3-(Hydroxymethyl)picolinonitrile in Drug Discovery

3-(Hydroxymethyl)picolinonitrile, a pyridine derivative featuring a hydroxymethyl group at the 3-position and a nitrile group at the 2-position, presents a compelling scaffold for medicinal chemistry and pharmaceutical development.[1] Its unique arrangement of functional groups—a hydrogen bond-donating hydroxymethyl group that enhances polarity and a reactive nitrile handle for further molecular elaboration—makes it a versatile intermediate for synthesizing novel therapeutic agents.[1] The biological significance of this molecule is underscored by its potential antimicrobial activity against various pathogens, including Gram-positive and Gram-negative bacteria.[1]

However, the journey from a promising lead compound to a viable drug candidate is contingent upon a thorough understanding of its physicochemical properties. Among the most critical of these are solubility and stability. Aqueous solubility directly impacts bioavailability and formulation strategies, while chemical stability dictates a drug's shelf-life, storage conditions, and potential for degradation into inactive or even toxic byproducts.[2][3] This guide provides a comprehensive framework for characterizing the solubility and stability of 3-(Hydroxymethyl)picolinonitrile, empowering researchers to make data-driven decisions in their drug development programs.

I. Physicochemical Properties at a Glance

A foundational understanding of the molecule's intrinsic properties is paramount before embarking on experimental studies.

| Property | Value | Source |

| Molecular Formula | C₇H₈N₂O | [1] |

| Molecular Weight | ~136.15 g/mol | [1] |

| IUPAC Name | 3-(hydroxymethyl)pyridine-2-carbonitrile | [1] |

| Key Functional Groups | Pyridine ring, Hydroxymethyl (-CH₂OH), Nitrile (-CN) | [1] |

The presence of the hydroxymethyl group is anticipated to enhance solubility in polar solvents through hydrogen bonding.[1] Furthermore, the meta-position of this group may confer greater resistance to oxidative degradation compared to its para-isomer.[1]

II. A Systematic Approach to Solubility Determination

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and, consequently, its therapeutic efficacy. The following sections outline a robust methodology for quantifying the solubility of 3-(Hydroxymethyl)picolinonitrile in various relevant media.

A. Rationale for Solvent Selection

A comprehensive solubility profile should be established across a range of solvents that are pertinent to both biopharmaceutical assessment and formulation development. The choice of solvents should encompass:

-

Aqueous Media: Purified water, buffered solutions at physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to simulate the gastrointestinal tract.

-

Co-solvents: Ethanol, propylene glycol, and polyethylene glycol (PEG) 400, which are commonly used in liquid dosage forms to enhance the solubility of poorly water-soluble compounds.

-

Organic Solvents: Methanol, acetonitrile, and dimethyl sulfoxide (DMSO) are often used in analytical method development and as vehicles for in vitro assays.

B. Experimental Workflow for Solubility Assessment

The following diagram illustrates a typical workflow for determining the equilibrium solubility of a compound.

Caption: A stepwise workflow for determining the equilibrium solubility of 3-(Hydroxymethyl)picolinonitrile.

C. Detailed Experimental Protocol: Equilibrium Solubility Determination

Objective: To determine the equilibrium solubility of 3-(Hydroxymethyl)picolinonitrile in a given solvent.

Materials:

-

3-(Hydroxymethyl)picolinonitrile

-

Selected solvents (e.g., purified water, pH 7.4 phosphate buffer, ethanol)

-

Vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Calibrated pipettes

-

Volumetric flasks

-

Validated HPLC-UV method for quantification

Procedure:

-

Preparation: Add an excess amount of 3-(Hydroxymethyl)picolinonitrile to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Solvent Addition: Accurately pipette a known volume of the desired solvent into each vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Allow the samples to equilibrate for a sufficient duration (typically 24 to 48 hours) to ensure saturation is reached.

-

Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved compound.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a calibrated pipette. To ensure no particulate matter is transferred, it is highly recommended to filter the supernatant through a 0.22 µm syringe filter.

-

Dilution: Dilute the collected supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV method to determine the concentration of 3-(Hydroxymethyl)picolinonitrile.

-

Calculation: Calculate the solubility in mg/mL or µg/mL based on the measured concentration and the dilution factor.

III. Comprehensive Stability Profiling: A Forced Degradation Approach

Stability testing is crucial for identifying potential degradation pathways and establishing the intrinsic stability of a drug candidate.[2] Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than those encountered during long-term storage to accelerate degradation.[4] This approach is instrumental in developing and validating stability-indicating analytical methods.[5][6]

A. Rationale for Stress Conditions

Forced degradation studies should encompass a variety of stress conditions to probe the molecule's susceptibility to different degradation mechanisms.[7] The following conditions are recommended for 3-(Hydroxymethyl)picolinonitrile:

-

Acidic Hydrolysis: Treatment with hydrochloric acid (e.g., 0.1 N HCl) at elevated temperatures. This can probe the stability of the nitrile and hydroxymethyl groups.

-

Basic Hydrolysis: Treatment with sodium hydroxide (e.g., 0.1 N NaOH) at elevated temperatures. This can induce hydrolysis of the nitrile group to a carboxylic acid or amide.

-

Oxidative Degradation: Exposure to an oxidizing agent such as hydrogen peroxide (e.g., 3% H₂O₂). The pyridine ring and hydroxymethyl group are potential sites of oxidation.

-

Thermal Degradation: Heating the solid compound or a solution at high temperatures (e.g., 60-80 °C).

-

Photostability: Exposing the solid compound or a solution to a combination of UV and visible light, as per ICH Q1B guidelines.

B. Experimental Workflow for Forced Degradation Studies

The following diagram outlines the process of conducting forced degradation studies and developing a stability-indicating method.

Caption: Workflow for forced degradation and stability-indicating method development.

C. Detailed Experimental Protocol: Forced Degradation Study

Objective: To investigate the degradation pathways of 3-(Hydroxymethyl)picolinonitrile under various stress conditions and to develop a stability-indicating analytical method.

Materials:

-

3-(Hydroxymethyl)picolinonitrile

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC-grade solvents (e.g., methanol, acetonitrile, water)

-

Buffers for mobile phase preparation

-

Temperature-controlled ovens or water baths

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) detector

-

LC-MS system for degradant identification

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of 3-(Hydroxymethyl)picolinonitrile in a suitable solvent (e.g., 1 mg/mL in methanol or a water/acetonitrile mixture).

-

Application of Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Heat the solution (e.g., at 60 °C) for a defined period. At various time points, withdraw samples, neutralize with an equivalent amount of base, and dilute for analysis.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Follow a similar procedure as for acid hydrolysis, neutralizing with an equivalent amount of acid.

-

Oxidation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep the solution at room temperature and monitor over time.

-

Thermal Degradation: Store a solution and a solid sample of the compound in an oven at an elevated temperature (e.g., 80 °C).

-

Photostability: Expose a solution and a solid sample to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to shield it from light.

-

-

HPLC Analysis: Analyze all stressed samples, along with an unstressed control, using an HPLC-PDA system. The goal is to achieve 5-20% degradation of the parent compound.

-

Method Development: The initial HPLC method should be capable of separating the parent peak from any degradation products. If co-elution is observed, the method (e.g., gradient, mobile phase composition, column chemistry) must be optimized.[8]

-

Peak Purity Analysis: Use the PDA detector to assess the peak purity of the 3-(Hydroxymethyl)picolinonitrile peak in the chromatograms of the stressed samples. This confirms that the peak is not co-eluted with any degradants.

-

Degradant Identification: For any significant degradation products, utilize techniques such as LC-MS to obtain mass information and propose potential structures.

IV. Long-Term Stability Assessment

Once the intrinsic stability is understood through forced degradation, long-term stability studies under ICH-prescribed conditions are necessary to establish a retest period or shelf life.[9][10]

A. Recommended Storage Conditions

Based on the forced degradation results, appropriate long-term storage conditions can be proposed. Typical conditions for a new chemical entity include:

-

Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH

-

Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH[10]

B. Protocol for Long-Term Stability Study

-

Sample Preparation: Package the 3-(Hydroxymethyl)picolinonitrile in containers that mimic the proposed commercial packaging.

-

Storage: Place the samples in stability chambers maintained at the specified long-term and accelerated conditions.

-

Time Points: Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 3, and 6 months for accelerated).

-

Analysis: At each time point, analyze the samples for appearance, assay of the active substance, and levels of degradation products using the validated stability-indicating HPLC method.

V. Conclusion: A Pathway to Informed Drug Development

A thorough investigation of the solubility and stability of 3-(Hydroxymethyl)picolinonitrile is not merely a regulatory requirement but a fundamental scientific endeavor that informs every stage of drug development. By systematically evaluating its solubility in various media, researchers can devise effective formulation strategies to ensure optimal bioavailability. Concurrently, a comprehensive understanding of its degradation pathways through forced degradation and long-term stability studies enables the establishment of appropriate storage conditions and a validated analytical method for quality control. The methodologies outlined in this guide provide a robust framework for generating the critical data needed to advance 3-(Hydroxymethyl)picolinonitrile from a promising molecule to a potential therapeutic reality.

VI. References

-

3-Hydroxypyridine-2-carbonitrile | C6H4N2O | CID 101920 - PubChem. (n.d.). Retrieved January 25, 2026, from [Link]

-

3-Fluoro-5-(hydroxymethyl)picolinonitrile | C7H5FN2O | CID 145945025 - PubChem. (n.d.). Retrieved January 25, 2026, from [Link]

-

(PDF) DEVELOPMENT AND VALIDATION OF A STABILITY-INDICATING RP-HPLC METHOD FOR QUANTITATIVE DETERMINATION OF NITROXYNIL AND ITS IMPURITIES AS PER ICH GUIDELINES - ResearchGate. (n.d.). Retrieved January 25, 2026, from [Link]

-

Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. (n.d.). Retrieved January 25, 2026, from [Link]

-

Solubility of Organic Compounds. (2023, August 31). Retrieved January 25, 2026, from [Link]

-

A practical guide to forced degradation and stability studies for drug substances. (n.d.). Retrieved January 25, 2026, from [Link]

-

WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents. (n.d.). Retrieved January 25, 2026, from

-

Stability Indicating HPLC Method Development –A Review - IJTSRD. (n.d.). Retrieved January 25, 2026, from [Link]

-

CHEMICAL STABILITY OF DRUGS - RSquareL. (n.d.). Retrieved January 25, 2026, from [Link]

-

Solubility of Organic Compounds - Chemistry Steps. (n.d.). Retrieved January 25, 2026, from [Link]

-

Validated stability-indicating HPLC method for the separation of pindolol enantiomers and its related substances - Journal of Food and Drug Analysis. (n.d.). Retrieved January 25, 2026, from [Link]

-

Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC International - Chromatography Online. (n.d.). Retrieved January 25, 2026, from [Link]

-

How to determine chemical stability of a pharmaceutical formulation/product - ResearchGate. (2016, May 17). Retrieved January 25, 2026, from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved January 25, 2026, from [Link]

-

Pharmaceutical Forced Degradation Studies with Regulatory Consideration - ResearchGate. (n.d.). Retrieved January 25, 2026, from [Link]

-

3-Pyridinecarbonitrile, 1,2-dihydro-6-hydroxy-1,4-dimethyl-2-oxo- | C8H8N2O2 - PubChem. (n.d.). Retrieved January 25, 2026, from [Link]

-

Stability Indicating HPLC Method Development: A Review - International Journal of Pharmacy & Pharmaceutical Research. (2023, February 28). Retrieved January 25, 2026, from [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved January 25, 2026, from [Link]

-

761032Orig1s000 - accessdata.fda.gov. (2017, February 24). Retrieved January 25, 2026, from [Link]

-

3-Hydroxypyridine | C5H5NO | CID 7971 - PubChem. (n.d.). Retrieved January 25, 2026, from [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review - NIH. (n.d.). Retrieved January 25, 2026, from [Link]

-

Advancing Drug Chemical Stability: Unravelling Recent Developments and Regulatory Considerations - ResearchGate. (2024, April 19). Retrieved January 25, 2026, from [Link]

-

3-Methylpyridine - Wikipedia. (n.d.). Retrieved January 25, 2026, from [Link]

-

5-(Hydroxymethyl)nicotinonitrile | CAS 135124-7-1 | AMERICAN ELEMENTS ®. (n.d.). Retrieved January 25, 2026, from [Link]

-

Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023, April 23). Retrieved January 25, 2026, from [Link]

Sources

- 1. 3-(Hydroxymethyl)picolinonitrile | 131747-56-3 | Benchchem [benchchem.com]

- 2. rsquarel.org [rsquarel.org]

- 3. researchgate.net [researchgate.net]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijtsrd.com [ijtsrd.com]

- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. onyxipca.com [onyxipca.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 3-(Hydroxymethyl)picolinonitrile: A Comparative Analysis of Starting Materials and Synthetic Strategies

Introduction

3-(Hydroxymethyl)picolinonitrile is a valuable heterocyclic building block in medicinal chemistry and materials science. Its bifunctional nature, featuring a nucleophilic hydroxymethyl group and an electrophilic nitrile, makes it a versatile intermediate for the synthesis of a wide array of more complex molecules. This guide provides an in-depth technical analysis of the primary synthetic routes to 3-(hydroxymethyl)picolinonitrile, offering a comparative perspective for researchers, scientists, and drug development professionals. The discussion will delve into the causality behind experimental choices, provide detailed protocols, and present a critical evaluation of each pathway's advantages and limitations.

Core Synthetic Strategies: A Comparative Overview

The synthesis of 3-(hydroxymethyl)picolinonitrile can be approached from several key starting materials, each with its own strategic considerations. The three most prominent routes, which will be discussed in detail, begin with 3-bromopicolinonitrile, 3-formylpicolinonitrile, and 3-methylpicolinonitrile.

A summary of these primary synthetic pathways is presented below:

| Starting Material | Key Transformation(s) | Typical Reagents | Anticipated Yield | Key Advantages | Key Disadvantages |

| 3-Bromopicolinonitrile | Organometallic Formation & Hydroxymethylation | Mg, THF, Formaldehyde | Moderate | Direct C-C bond formation. | Grignard formation can be sensitive to moisture; potential side reactions. |

| 3-Formylpicolinonitrile | Aldehyde Reduction | NaBH4, Methanol | High | High yield, mild reaction conditions, readily available reducing agent. | The starting aldehyde may not be as commercially available as other precursors. |

| 3-Methylpicolinonitrile | Oxidation & Reduction | 1. SeO2 or MnO2 2. NaBH4 | Moderate (over two steps) | Readily available and inexpensive starting material. | Two-step process, potential for over-oxidation to the carboxylic acid. |

Synthetic Route 1: From 3-Bromopicolinonitrile via Organometallic Intermediates

This approach leverages the reactivity of an organometallic intermediate, such as a Grignard reagent, formed from 3-bromopicolinonitrile. The resulting nucleophilic carbon center then reacts with formaldehyde to introduce the hydroxymethyl group.

Chemical Principles and Experimental Rationale

The core of this strategy is the umpolung (reversal of polarity) of the C-3 position of the picolinonitrile ring. The electrophilic carbon attached to the bromine is converted into a nucleophilic carbon in the Grignard reagent. This nucleophile readily attacks the electrophilic carbonyl carbon of formaldehyde. The choice of an ethereal solvent like tetrahydrofuran (THF) is crucial as it stabilizes the Grignard reagent. Subsequent acidic workup protonates the intermediate alkoxide to yield the final alcohol product.[1][2]

Experimental Protocol: Grignard Reaction with Formaldehyde

-

Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. The entire apparatus is flame-dried under a stream of dry nitrogen to ensure anhydrous conditions.

-

Grignard Reagent Formation: Magnesium turnings (1.2 equivalents) are placed in the flask. A solution of 3-bromopicolinonitrile (1.0 equivalent) in dry THF is added dropwise via the dropping funnel. A small crystal of iodine can be added to initiate the reaction. The mixture is gently heated to maintain a steady reflux until the magnesium is consumed.

-

Reaction with Formaldehyde: The Grignard solution is cooled to 0 °C in an ice bath. Dry formaldehyde gas, generated by heating paraformaldehyde, is bubbled through the solution, or a solution of anhydrous formaldehyde in THF is added dropwise. The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.

-

Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 3-(hydroxymethyl)picolinonitrile.

Reaction Mechanism

Caption: Grignard-mediated hydroxymethylation of 3-bromopicolinonitrile.

Synthetic Route 2: From 3-Formylpicolinonitrile via Aldehyde Reduction

This is arguably the most straightforward and high-yielding approach, provided the starting aldehyde is accessible. The reduction of an aldehyde to a primary alcohol is a fundamental and highly efficient transformation in organic synthesis.

Chemical Principles and Experimental Rationale

Sodium borohydride (NaBH4) is a mild and selective reducing agent that is particularly effective for the reduction of aldehydes and ketones.[3][4] It is a source of hydride ions (H-), which act as nucleophiles, attacking the electrophilic carbonyl carbon of the aldehyde. The reaction is typically carried out in a protic solvent like methanol or ethanol, which also serves as the proton source for the final alcohol. The operational simplicity and high chemoselectivity of NaBH4 make this a preferred method in many synthetic campaigns.

Experimental Protocol: Sodium Borohydride Reduction

-

Reaction Setup: 3-Formylpicolinonitrile (1.0 equivalent) is dissolved in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Reduction: The solution is cooled to 0 °C in an ice bath. Sodium borohydride (1.1 equivalents) is added portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

-

Reaction Monitoring: The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up and Purification: The reaction is quenched by the addition of acetone to consume excess NaBH4. The solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield 3-(hydroxymethyl)picolinonitrile, which can be further purified by recrystallization or column chromatography if necessary.

Reaction Mechanism

Sources

A Technical Guide to 3-(Hydroxymethyl)picolinonitrile: Commercial Availability, Synthesis, and Applications for Researchers

Executive Summary

3-(Hydroxymethyl)picolinonitrile is a bifunctional heterocyclic compound featuring a pyridine core substituted with a hydroxymethyl group and a nitrile group. This unique arrangement of functional groups makes it a highly valuable and versatile building block in modern organic synthesis and medicinal chemistry. The hydroxymethyl group provides a site for hydrogen bonding and can enhance aqueous solubility, while the nitrile moiety serves as a versatile synthetic handle for a wide array of chemical transformations.[1] This guide provides an in-depth analysis of the commercial landscape for 3-(Hydroxymethyl)picolinonitrile, details common and advanced synthetic methodologies, explores its critical applications in drug discovery, and outlines essential safety and handling protocols for laboratory use.

Physicochemical Profile

A clear understanding of a compound's physical and chemical properties is fundamental for its effective use in research and development. 3-(Hydroxymethyl)picolinonitrile is a solid at room temperature with a molecular structure that lends itself to a variety of chemical reactions.

| Property | Value | Source |

| IUPAC Name | 3-(hydroxymethyl)pyridine-2-carbonitrile | PubChem |

| CAS Number | 131747-56-3 | Benchchem[1] |

| Molecular Formula | C₇H₆N₂O | PubChem |

| Molecular Weight | 134.14 g/mol | PubChem |

| Canonical SMILES | C1=CC(=C(N=C1)C#N)CO | PubChem |

| InChI Key | HPSFXGJWKADMPK-UHFFFAOYSA-N | Benchchem[1] |

| Appearance | Off-white to white solid (typical) | General Supplier Data |

Commercial Availability and Procurement

3-(Hydroxymethyl)picolinonitrile is readily available from a multitude of chemical suppliers, primarily for research and development purposes. Its procurement is straightforward for qualified research institutions and pharmaceutical companies.

3.1 Sourcing for Research Applications The compound is typically sold in quantities ranging from grams to kilograms. Most suppliers explicitly state that the product is for "research use only" and is not intended for human or veterinary applications.

3.2 Representative Supplier List The following table provides a non-exhaustive list of commercial suppliers. Purity levels are typically high (≥95-98%), but researchers should always request a lot-specific Certificate of Analysis (CoA) to verify identity and purity.

| Supplier | Region | Notes |

| Benchchem | Global | Offers the compound for a range of scientific applications.[1] |

| Thermo Scientific Chemicals | Global | Previously part of the Acros Organics portfolio.[2] |

| BLD Pharm | Global | Lists related derivatives such as the chloromethyl analog.[3] |

| G M Fine Chemicals | India | Gold Supplier listed on various chemical marketplaces.[4] |

| Jubilant Organosys Ltd. | India | Major chemical manufacturer and supplier.[4] |

| Anhui Xingyu Chemical Co., Ltd. | China | Specializes in pyridine derivatives.[4] |

| CBC (America) Corp. | United States | Distributor for various fine chemicals.[5] |

| Morre-Tec Industries | United States | Supplier of specialty chemicals.[5] |

3.3 Procurement Considerations

-

Purity Verification: Always obtain the CoA for the specific batch being purchased. Analytical data (e.g., NMR, HPLC) should be reviewed to confirm the structure and assess purity, as minor impurities can significantly impact sensitive downstream reactions.

-

Regulatory Compliance: The product is supplied under the assumption of use in a controlled laboratory environment by trained professionals. For US-based researchers, it's important to note compliance with regulations such as the Toxic Substances Control Act (TSCA).[6]

-

Intended Use: The "research use only" designation is critical. Any consideration for use in preclinical or clinical development would necessitate sourcing from a GMP-certified manufacturer, which involves a different and more rigorous qualification process.

Synthesis and Manufacturing Insights

While commercially available, understanding the synthetic routes to 3-(Hydroxymethyl)picolinonitrile is crucial for assessing cost, potential impurities, and scalability. Several viable synthetic strategies have been reported.

4.1 Synthetic Pathway Overview The most common laboratory and potential industrial syntheses involve the functionalization of a pre-formed picolinonitrile core. Key strategies include the reduction of an aldehyde precursor or the nucleophilic substitution of a halogenated precursor.

Sources

- 1. 3-(Hydroxymethyl)picolinonitrile | 131747-56-3 | Benchchem [benchchem.com]

- 2. 3-(Hydroxymethyl)pyridine, 98% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 3. 3-(Chloromethyl)picolinonitrile hydrochloride|BLD Pharm [bldpharm.com]

- 4. 3-(Hydroxymethyl)pyridine [100-55-0], Information for 3-(Hydroxymethyl)pyridine [100-55-0], Suppliers of 3-(Hydroxymethyl)pyridine [100-55-0] [chemnet.com]

- 5. 3-(Hydroxymethyl)pyridine [100-55-0], Information for 3-(Hydroxymethyl)pyridine [100-55-0], Suppliers of United States 3-(Hydroxymethyl)pyridine [100-55-0] [chemnet.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

Application Notes & Protocols: Synthesis and Reactions of Novel Nicotinonitrile Derivatives

Foreword: The Enduring Relevance of the Nicotinonitrile Scaffold

The nicotinonitrile, or 3-cyanopyridine, framework is a privileged scaffold in modern medicinal chemistry and materials science. Its unique electronic properties—an electron-deficient pyridine ring coupled with the versatile reactivity of the nitrile group—make it a cornerstone for constructing complex molecular architectures. Several blockbuster drugs, including the kinase inhibitors Bosutinib and Neratinib, feature this core, underscoring its importance in drug development.[1] This guide moves beyond simple recitation of facts to provide a deep, mechanistic understanding of the synthesis and strategic manipulation of novel nicotinonitrile derivatives, tailored for researchers, scientists, and drug development professionals.

Section 1: Strategic Synthesis of the Nicotinonitrile Core

The construction of the nicotinonitrile ring system has evolved from classical, often harsh, methods to elegant, atom-economical strategies. The choice of synthetic route is paramount and is dictated by the desired substitution pattern and the need for efficiency and sustainability.

Multicomponent Reactions (MCRs): A Paradigm of Efficiency

The most powerful modern approach to constructing highly substituted nicotinonitriles is through one-pot multicomponent reactions (MCRs). These reactions build complex products by combining three or more starting materials in a single operation, minimizing purification steps and waste. The causality behind their success lies in a domino sequence of reactions where the product of one step is the substrate for the next, all within the same pot.

A common and highly effective MCR pathway involves a sequence of Knoevenagel condensation, Michael addition, and Thorpe-Ziegler type cyclization, often concluding with an in-situ oxidation/aromatization.[2] This sequence allows for the convergent assembly of diverse derivatives from readily available aldehydes, active methylene compounds (like malononitrile), and ketones.

Caption: General workflow for a multicomponent synthesis of nicotinonitriles.

The Role of Catalysis in Modern Synthesis

The efficiency of MCRs is often dictated by the choice of catalyst. While simple bases can be effective, recent research focuses on developing more sophisticated and recoverable catalytic systems.

-

Homogeneous Catalysis: Simple Lewis acids like CoCl₂·6H₂O or FeCl₃ can activate carbonyl groups towards nucleophilic attack, accelerating the initial condensation and addition steps.[2][3] The causality here is the polarization of the C=O bond, making the carbonyl carbon more electrophilic.

-

Heterogeneous & Nanocatalysis: To address challenges of catalyst separation and reuse, solid-supported catalysts are gaining prominence. Magnetic nanoparticles functionalized with catalytic groups (e.g., H-bond donors) or Metal-Organic Frameworks (MOFs) provide high surface area and active sites, enabling reactions in greener solvents with easy magnetic separation for recycling.[4][5] This approach is not only environmentally friendly but also cost-effective for industrial-scale synthesis.

Foundational Strategies: Gewald and Thorpe-Ziegler Reactions

While MCRs are dominant, understanding classic name reactions provides crucial context.

-

Gewald Reaction: This is a cornerstone for synthesizing 2-aminothiophenes from a carbonyl compound, an activated nitrile, and elemental sulfur.[6][7] While not directly forming a pyridine ring, the resulting 2-aminothiophene is a frequent starting material for building fused pyridothiophene systems, which are structurally related to nicotinonitriles and possess significant biological activity.[8]

-

Thorpe-Ziegler Reaction: This reaction involves the intramolecular cyclization of a dinitrile, catalyzed by a base, to form an enamino-nitrile.[9][10] This cyclization is the key ring-closing step in many MCRs leading to the nicotinonitrile core.[2] The driving force is the formation of a stable, conjugated six-membered ring.

Section 2: The Nicotinonitrile Core as a Platform for Diversification

A synthesized nicotinonitrile is not an endpoint but a versatile intermediate. Its reactivity can be precisely controlled to generate a vast library of derivatives for structure-activity relationship (SAR) studies.

Chemistry of the Nitrile Group

The cyano group is a powerful synthetic handle, acting as a precursor to other critical functional groups or as a key pharmacophoric element itself. In many pharmaceuticals, the nitrile group acts as a bioisostere for a ketone, participating in polar interactions, or helps to polarize the aromatic system to enhance binding.[11]

-

Hydrolysis: Can be converted to amides or carboxylic acids, introducing hydrogen bond donors/acceptors.

-

Reduction: Reduction to an aminomethyl group provides a basic center and a flexible linker.

-

Cycloadditions: Reacts with azides (e.g., sodium azide) to form tetrazoles, which are important bioisosteres of carboxylic acids with improved metabolic stability and cell permeability.

Reactions on the Pyridine Ring

The electron-deficient nature of the pyridine ring governs its reactivity, making it susceptible to nucleophilic attack but challenging to functionalize via electrophilic substitution.

-

Nucleophilic Aromatic Substitution (SNAr): Halogenated nicotinonitriles (e.g., 2-chloro-nicotinonitriles) are excellent substrates for SNAr. The chloro group can be readily displaced by O-, N-, and S-nucleophiles, allowing for the introduction of a wide range of substituents. This is a workhorse reaction in medicinal chemistry for late-stage diversification.[8][12]

-

C-H Functionalization: Direct C-H functionalization is a more modern, step-economical approach that avoids pre-functionalization of the ring.[13][14] While challenging due to the inherent low reactivity of pyridine C-H bonds, transition-metal-catalyzed methods are emerging to directly introduce aryl, alkyl, or other groups, significantly streamlining synthetic routes.

Caption: Key diversification pathways for nicotinonitrile derivatives.

Section 3: Experimental Protocols

The following protocols are designed to be self-validating, providing clear steps, rationales, and expected outcomes for key transformations.

Protocol 1: One-Pot Synthesis of 2-Amino-6-(4-methoxyphenyl)-4-phenylnicotinonitrile

This protocol details a robust, one-pot synthesis utilizing the MCR strategy. The causality lies in the sequential formation of bonds in a controlled manner, catalyzed by a simple base.

Materials:

-

Benzaldehyde (1.0 eq)

-

Malononitrile (1.0 eq)

-

4'-Methoxyacetophenone (1.0 eq)

-

Piperidine (0.2 eq)

-

Ethanol (solvent)

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethanol (30 mL), 4'-methoxyacetophenone (1.0 eq), benzaldehyde (1.0 eq), and malononitrile (1.0 eq).

-

Catalyst Addition: Add piperidine (0.2 eq) to the mixture. The choice of piperidine, a secondary amine, is crucial as it efficiently catalyzes both the initial Knoevenagel condensation and the subsequent Michael addition.

-

Reaction: Heat the mixture to reflux (approx. 80°C) and monitor the reaction by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase. The reaction is typically complete within 4-6 hours.

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature. A solid precipitate will form. Cool further in an ice bath for 30 minutes to maximize precipitation.

-

Purification: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol (2 x 10 mL) to remove unreacted starting materials and catalyst. The resulting solid is often of high purity. If required, recrystallize from ethanol.

-

Characterization & Validation: Dry the product under vacuum. A pale yellow solid is expected. The structure must be confirmed by spectroscopic methods.

| Characterization Data (Expected) | Description |

| Yield | 75-85% |

| Appearance | Pale yellow solid |

| IR (KBr, cm⁻¹) | ~3450, 3340 (NH₂ stretch), 2220 (C≡N stretch) , 1610 (C=C stretch) |

| ¹H NMR (DMSO-d₆, δ ppm) | ~3.8 (s, 3H, OCH₃), ~7.0 (d, 2H, Ar-H), ~7.2 (s, 2H, NH₂, D₂O exchangeable), ~7.4-7.6 (m, 5H, Ar-H), ~7.9 (d, 2H, Ar-H) |

| ¹³C NMR (DMSO-d₆, δ ppm) | ~55.5 (OCH₃), ~95 (C-CN), ~118 (CN) , ~114-160 (Ar-C and Pyridine-C), ~162 (C-O) |

Protocol 2: Derivatization to a Fused Thieno[2,3-b]pyridine

This protocol demonstrates the use of a substituted 2-chloro-nicotinonitrile as a building block for a biologically relevant fused heterocyclic system. The key steps are SNAr followed by an intramolecular cyclization.

Materials:

-

2-Chloro-4,6-diphenylnicotinonitrile (1.0 eq, synthesized via MCR)

-

Ethyl thioglycolate (1.1 eq)

-

Sodium ethoxide (1.2 eq)

-

Ethanol (anhydrous, solvent)

Procedure:

-

Reaction Setup: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve 2-chloro-4,6-diphenylnicotinonitrile (1.0 eq) in anhydrous ethanol (40 mL).

-

Nucleophile Addition: Add ethyl thioglycolate (1.1 eq) to the solution.

-

Base-Mediated SNAr and Cyclization: Add a solution of sodium ethoxide (1.2 eq) in ethanol dropwise at room temperature. The ethoxide acts as a base to deprotonate the thioglycolate, forming a potent nucleophile which displaces the chloride. The subsequent deprotonation of the α-carbon of the ester and attack on the nitrile group leads to cyclization.

-

Reaction: After the addition is complete, heat the mixture to reflux for 8-10 hours. Monitor the reaction by TLC.

-

Work-up: Cool the reaction to room temperature and pour it into ice-cold water (100 mL). Acidify the mixture with dilute HCl to a pH of ~6. A solid will precipitate.

-

Purification and Validation: Collect the solid by vacuum filtration, wash with water, and dry. Recrystallize from an appropriate solvent like ethanol or a mixture of DMF/water. The product, an ethyl 3-amino-4,6-diphenylthieno[2,3-b]pyridine-2-carboxylate, should be characterized by IR, NMR, and Mass Spectrometry to confirm its structure. The disappearance of the nitrile peak (~2220 cm⁻¹) and the appearance of ester carbonyl (~1680 cm⁻¹) and new NH₂ peaks in the IR spectrum are key validation points.

References

-

Synthesis of Nicotinonitrile Derivatives as a New Class of NLO Materials. ResearchGate. Available at: [Link]

-

Kotb, E. R., & Abd El-Aal, R. M. (2009). Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. Acta Chimica Slovenica, 56, 908-919. Available at: [Link]

-

Kotb, E. R., et al. Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. ResearchGate. Available at: [Link]

-

A Review on The Chemistry of Nicotinonitriles and Their applications. ResearchGate. Available at: [Link]

-

Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917. Available at: [Link]

-

Hussein, B. R. M., et al. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega. Available at: [Link]

-

Proposed mechanism for the synthesis of nicotinonitrile derivatives... ResearchGate. Available at: [Link]

-

Hassan, H. A., et al. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. Journal of Advanced Biomedical and Pharmaceutical Sciences. Available at: [Link]

-

Catalytic synthesis of coumarin-linked nicotinonitrile derivatives in... ResearchGate. Available at: [Link]

-

C–H functionalization of pyridines. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

(PDF) Synthesis and Characterization of Nicotinonitrile Derivatives as Efficient Corrosion Inhibitors for Acid Pickling of Brass Alloy in Nitric Acid. ResearchGate. Available at: [Link]

-

An Efficient Synthesis of 2-Aminothiophenes via the Gewald Reaction Catalyzed by an N-Methylpiperazine-Functionalized Polyacrylonitrile Fiber. Organic Chemistry Portal. Available at: [Link]

-

Multicomponent synthesis, insecticidal evaluation and molecular dynamics studies of new nicotinonitrile derivatives bearing pyrazole or triazole moieties. PubMed. Available at: [Link]

-

Charging modulation of the pyridine nitrogen of covalent organic frameworks for promoting oxygen reduction reaction. PMC - NIH. Available at: [Link]

-

Synthesis and spectral studies of novel nicotinonitrile-based fluorescent dyes | Request PDF. ResearchGate. Available at: [Link]

-

FeCl₃-Promoted Facile Synthesis of Multiply Arylated Nicotinonitriles. MDPI. Available at: [Link]

-

Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. RSC Publishing. Available at: [Link]

-

C-H Functionalization of Pyridines. ResearchGate. Available at: [Link]

-

Thorpe-Ziegler Reaction. Chem-Station Int. Ed.. Available at: [Link]

-

Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. ACS Publications. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. An Efficient Synthesis of 2-Aminothiophenes via the Gewald Reaction Catalyzed by an N-Methylpiperazine-Functionalized Polyacrylonitrile Fiber [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 9. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

Application Note: Chemoselective Reduction of the Nitrile Group in 3-(Hydroxymethyl)picolinonitrile

Abstract

This comprehensive guide details the strategic considerations and experimental protocols for the chemoselective reduction of the nitrile group in 3-(hydroxymethyl)picolinonitrile to yield (3-(aminomethyl)pyridin-2-yl)methanol. This transformation is pivotal in the synthesis of advanced pharmaceutical intermediates and other fine chemicals. The inherent challenge lies in selectively reducing the nitrile moiety while preserving the integrity of the pyridine ring and the primary alcohol. This document explores two primary methodologies: catalytic hydrogenation and chemical hydride reduction, providing in-depth, field-proven protocols. We will dissect the causality behind experimental choices, address potential side reactions, and offer troubleshooting insights to ensure reproducible, high-yield synthesis.

Introduction and Strategic Overview

The conversion of a nitrile to a primary amine is a fundamental transformation in organic synthesis. The target molecule, 3-(hydroxymethyl)picolinonitrile, presents a specific set of challenges due to its multifunctional nature. The desired product, (3-(aminomethyl)pyridin-2-yl)methanol, is a valuable building block, but its successful synthesis hinges on chemoselectivity.

The Core Challenge: The reducing agent must selectively target the cyano group in the presence of two other reducible or reactive functionalities:

-

Pyridine Ring: Aromatic heterocycles can be reduced to their saturated piperidine counterparts under harsh hydrogenation conditions.

-

Hydroxymethyl Group (-CH₂OH): This primary alcohol possesses an acidic proton that can react with highly basic and reactive hydride reagents, such as Lithium Aluminum Hydride (LiAlH₄), leading to the formation of hydrogen gas and potential complications in stoichiometry and work-up.[1]

This note will provide two robust protocols to navigate these challenges, focusing on catalytic hydrogenation with Raney® Nickel and a nuanced approach to reduction with LiAlH₄.

Caption: The target transformation: reduction of the nitrile to a primary amine.

Methodology Comparison

A judicious choice of methodology is critical for success. The selection depends on available equipment, safety infrastructure, and desired scale.

| Feature | Catalytic Hydrogenation (Raney® Ni) | Chemical Reduction (LiAlH₄) |

| Reducing Agent | H₂ gas with Raney® Nickel catalyst | Lithium Aluminum Hydride (LiAlH₄) |

| Key Advantage | High chemoselectivity, cleaner reaction profiles, scalable. | Rapid reaction times, no high-pressure equipment needed. |

| Primary Challenge | Requires specialized high-pressure reactor; catalyst can be pyrophoric.[2] | Highly reactive with water and protic solvents; can react with the -OH group.[3] |

| Typical Solvent | Methanol or Ethanol with Ammonia | Anhydrous ethers (e.g., THF, Diethyl Ether) |

| Safety | H₂ gas is flammable/explosive; pyrophoric catalyst. | LiAlH₄ reacts violently with water; generates H₂ gas. |

Protocol I: Catalytic Hydrogenation with Raney® Nickel

Catalytic hydrogenation is often the preferred method for this transformation on a larger scale due to its excellent selectivity and cost-effectiveness.[4][5] Raney® Nickel is a highly active catalyst for nitrile reduction.[6][7] The key to success is the addition of ammonia to the reaction medium. This suppresses the formation of secondary and tertiary amine impurities.[5]

Mechanism of Side-Product Suppression: The reduction of a nitrile proceeds through an intermediate imine (R-CH=NH). The desired pathway is the further reduction of this imine to the primary amine (R-CH₂-NH₂). However, the product amine can act as a nucleophile and attack the intermediate imine, which, after subsequent reduction, leads to a secondary amine ((R-CH₂)₂NH). Ammonia, when used in excess, outcompetes the product amine in reacting with the imine, shifting the equilibrium towards the formation of the desired primary amine.

Caption: Step-wise workflow for the safe execution of a LiAlH₄ reduction.

Experimental Protocol

Materials:

-

3-(Hydroxymethyl)picolinonitrile

-

Lithium Aluminum Hydride (LAH) powder or 1M solution in THF

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium sulfate, anhydrous

-

Deionized Water

-

15% (w/v) aqueous Sodium Hydroxide

Procedure:

-

Apparatus Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.

-

LAH Suspension: To the flask, add anhydrous THF. Carefully add LAH (approx. 1.0-1.5 eq.) portion-wise while stirring. Note: The first ~0.25 equivalents will be consumed by the hydroxymethyl proton. The stoichiometry should be optimized based on experimental results.

-

Substrate Addition: Dissolve 3-(hydroxymethyl)picolinonitrile (1.0 eq) in anhydrous THF and add it to the dropping funnel. Add this solution dropwise to the stirred LAH suspension at 0°C (ice bath). An initial evolution of hydrogen gas will be observed.

-

Reaction: After the addition is complete, remove the ice bath and slowly warm the mixture to reflux. Monitor the reaction by TLC or LC-MS until all starting material is consumed (typically 2-6 hours).

-

Quenching (Fieser Method): Cool the reaction mixture to 0°C. EXTREME CAUTION: The quenching of excess LAH is highly exothermic and generates hydrogen gas. Perform this step slowly and deliberately in a well-ventilated fume hood.

-

For 'X' g of LAH used, slowly and dropwise add 'X' mL of water.

-

Next, slowly add 'X' mL of 15% aqueous NaOH.

-

Finally, slowly add '3X' mL of water.

-

-

Work-up: Stir the resulting granular white precipitate for 30 minutes at room temperature.

-

Filtration: Filter the slurry through a pad of Celite™ or anhydrous sodium sulfate, washing the filter cake thoroughly with additional THF or ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure to afford the crude product. Further purification can be achieved via column chromatography or distillation if required.

Conclusion